

"Methyl 2-(bromomethyl)acrylate" molecular weight and formula

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Compound of Interest

Compound Name: Methyl 2-(bromomethyl)acrylate

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An In-depth Technical Guide to Methyl 2-(bromomethyl)acrylate

For researchers, scientists, and drug development professionals, this guide provides comprehensive information on the molecular properties, synthesis, and key applications of **Methyl 2-(bromomethyl)acrylate**.

Molecular Properties

Methyl 2-(bromomethyl)acrylate is a functionalized monomer utilized in polymer chemistry and organic synthesis. Its key molecular data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ BrO ₂	[1][2]
Molecular Weight	179.01 g/mol	[3][4]
CAS Number	4224-69-5	[1]
Appearance	Colorless to slightly yellowish liquid	[1][5]
Boiling Point	35-37 °C at 1.3 mmHg	[3][4]
Density	1.489 g/mL at 25 °C	[3][4]
Refractive Index	n ₂₀ /D 1.490	[3][4]
InChI Key	CFTUQSLVERGMHL-UHFFFAOYSA-N	[1]

Experimental Protocols: Synthesis of Methyl 2-(bromomethyl)acrylate

Two common methods for the synthesis of **Methyl 2-(bromomethyl)acrylate** are detailed below.

Method 1: Bromination of Methyl 2-(hydroxymethyl)acrylate

This procedure involves the direct bromination of the hydroxyl group of methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.[1][6]

Materials:

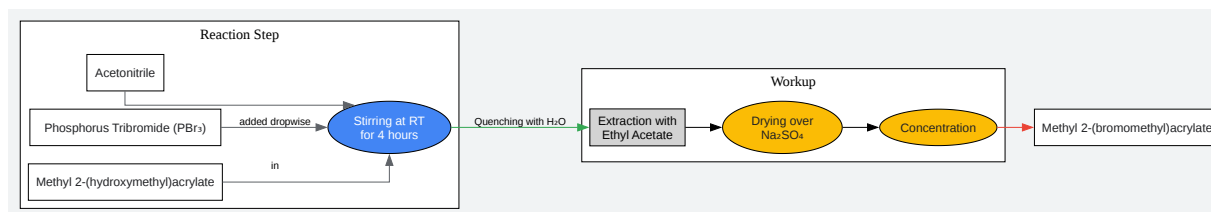
- Methyl 2-(hydroxymethyl)acrylate (10.2 g)
- Acetonitrile (150 mL)
- Phosphorus tribromide (4 mL)

- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve 10.2 g of Methyl 2-(hydroxymethyl)acrylate in 150 mL of acetonitrile in a suitable reaction vessel.
- Slowly add 4 mL of phosphorus tribromide to the solution dropwise.
- Stir the reaction mixture continuously for 4 hours at room temperature.
- After the reaction is complete, quench the reaction by carefully adding a suitable amount of water.
- Remove the acetonitrile solvent via decompression distillation using a rotary evaporator.
- To the remaining residue, add 100 mL of water and extract the aqueous phase twice with 100 mL of ethyl acetate each time.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to remove the solvent, yielding the final product.^[1]

This method can also be performed using anhydrous diethyl ether as the solvent and cooling the reaction to -4 °C before the dropwise addition of phosphorus tribromide.^[5]



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Caption: Synthesis of **Methyl 2-(bromomethyl)acrylate**.

Method 2: Multi-step Synthesis from Diethyl bis(hydroxymethyl)malonate

This synthetic route involves the formation of an intermediate, methyl β,β' -dibromoisobutyrate, followed by elimination to yield the desired product.^[7]

Step A: Synthesis of β,β' -Dibromoisobutyric Acid

- Combine 440 g of diethyl bis(hydroxymethyl)malonate and 3540 mL of concentrated aqueous hydrobromic acid in a 5-L flask.
- Heat the mixture to a vigorous reflux for 6 hours.
- Cool the undistilled concentrate overnight at -15°C and filter the resulting solid.
- Dry the solid to obtain β,β' -dibromoisobutyric acid.

Step B: Synthesis of Methyl β,β' -dibromoisobutyrate

- In a round-bottomed flask, mix 61.5 g of β,β' -dibromoisobutyric acid, 25 g of methanol, 75 mL of ethylene dichloride, and 0.2 mL of methanesulfonic acid.

- Heat the mixture under reflux for 24 hours.
- Cool the solution, dilute with methylene chloride, and neutralize with a cold sodium bicarbonate solution.
- Dry the organic layer and concentrate to yield methyl β,β' -dibromoisobutyrate.

Step C: Synthesis of Methyl α -(bromomethyl)acrylate

- In a dry, three-necked flask, dissolve 20 g of methyl β,β' -dibromoisobutyrate in 50 mL of anhydrous benzene.
- Stir the solution vigorously while adding a solution of 7.7 g of triethylamine in 50 mL of benzene dropwise.
- After the addition, stir for an additional hour at room temperature, then reflux for 1 hour.
- Cool the mixture and perform a workup followed by fractional distillation at reduced pressure to obtain the final product.^[7]

Applications in Polymer Chemistry

Methyl 2-(bromomethyl)acrylate is a valuable reagent in polymer chemistry, primarily utilized as a chain-transfer agent in radical polymerizations.

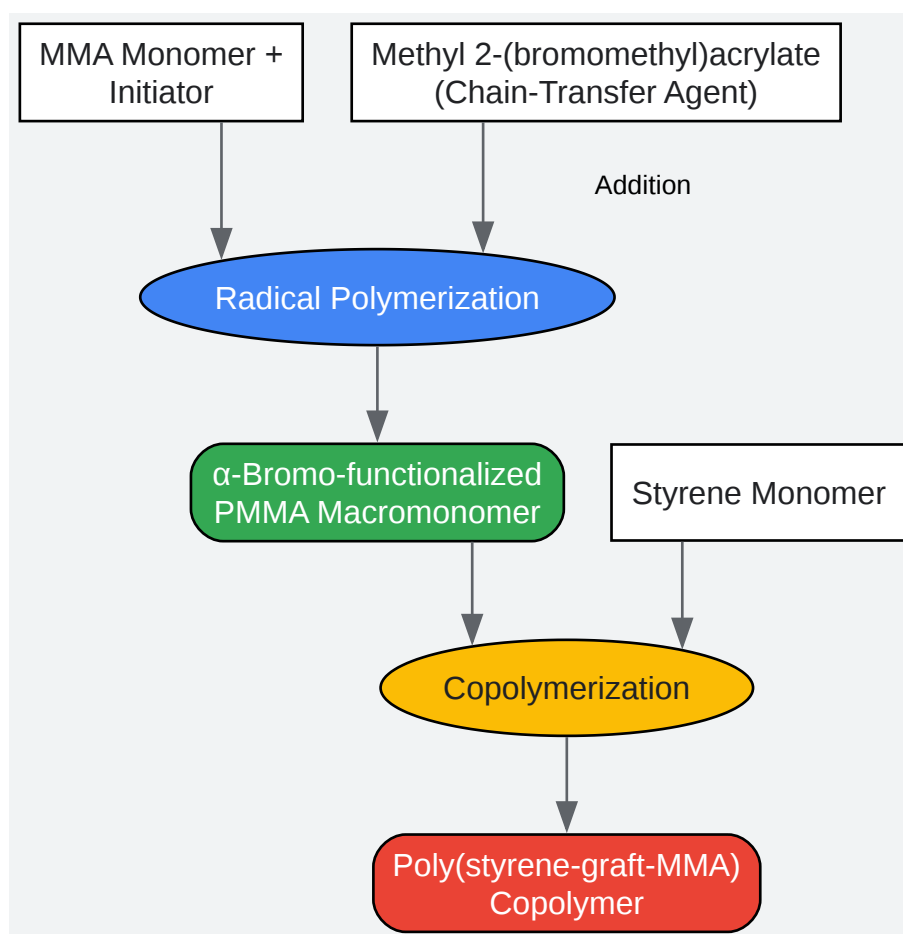
Chain-Transfer Agent in Radical Polymerization

Methyl 2-(bromomethyl)acrylate (MBrMA) functions as an efficient chain-transfer agent in the radical polymerization of monomers such as methyl methacrylate (MMA) and styrene.^{[5][8]} This allows for the control of polymer molecular weight and the synthesis of functionalized macromonomers.^[8]

Experimental Workflow: Emulsion Polymerization of MMA with MBrMA as a Chain-Transfer Agent

- Initiation: The polymerization of MMA is initiated using a standard radical initiator.

- Chain Transfer: MBrMA is introduced into the polymerization. The propagating polymer chain reacts with MBrMA, transferring the radical and terminating the chain, while the MBrMA fragment initiates a new polymer chain. This process results in the formation of α -bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomers.
- Copolymerization: The resulting macromonomeric latex can be subsequently used in copolymerization reactions, for instance with styrene, to produce graft copolymers like poly(styrene-graft-MMA).[5][8]



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Caption: Use of MBrMA in Graft Copolymer Synthesis.

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